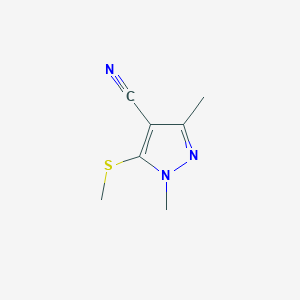

1,3-二甲基-5-(甲硫基)-1H-吡唑-4-腈

描述

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌聚合物共混物

1,3-二甲基-5-(甲硫基)-1H-吡唑-4-腈: 可用于开发抗菌聚合物共混物。这些聚合物与含有该化合物的特定离子液体混合后,表现出增强的热机械性能、表面形貌和抗菌性能。 此类共混物在需要无菌和抗菌生长的医疗设备和器械中特别有用 .

杂环化合物的合成

该化合物可作为合成各种杂环化合物的先驱。杂环在药物化学中至关重要,因为它们存在于许多药物中。 合成各种杂环结构的能力可以探索新的治疗剂,这些治疗剂在治疗疾病方面具有潜在的应用 .

抗菌活性

该化合物的衍生物在抗菌活性方面显示出希望。 通过将其掺入新的噻二唑、硫代酰胺和其他杂环骨架中,研究人员可以开发出新的抗菌剂,这些抗菌剂可以有效对抗耐药菌株和其他病原体 .

先进材料加工

在材料科学领域,1,3-二甲基-5-(甲硫基)-1H-吡唑-4-腈 可用于改变材料的性能。 例如,它可以参与薄膜材料的加工,改变其机械性能以适应特定的工业应用 .

作用机制

- In rodents and photosensitive baboons, memantine (which shares structural similarities with our compound) exhibits anticonvulsant properties . It raises the threshold for electroconvulsions and protects against certain chemically-induced seizures.

Target of Action

: Meldrum, B. S., Turski, L., Schwarz, M., Czuczwar, S. J., & Sontag, K.-H. (1986). Anticonvulsant action of 1,3-dimethyl-5-aminoadamantane. Naunyn-Schmiedeberg’s Archives of Pharmacology, 332(1), 93–97. Link

生物活性

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, with the CAS number 1340235-17-7, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C7H9N3S, and it has a molecular weight of 167.23 g/mol. This article reviews the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3S |

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile |

| InChI Key | OUYIZAJRHGHUQJ-UHFFFAOYSA-N |

| Appearance | Liquid |

Antimicrobial Activity

Research indicates that derivatives of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile exhibit promising antimicrobial properties . Studies have shown that when incorporated into polymer blends, the compound enhances the thermal and mechanical properties while also providing significant antibacterial resistance. This makes it particularly useful in medical devices that require sterilization and resistance to bacterial growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A review highlighted that pyrazole derivatives are known for their non-toxic and gastrointestinal-safe characteristics, making them suitable candidates for anti-inflammatory drugs. In various studies, compounds related to this pyrazole structure demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. One notable study reported that derivatives exhibited potent cytotoxicity against liver and lung carcinoma cell lines with IC50 values of 5.35 µM and 8.74 µM, respectively, suggesting a potential role in cancer therapy . The low toxicity against normal cells further supports its therapeutic viability.

The mechanism of action for 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile appears to involve multiple pathways:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Antibacterial Efficacy : A study demonstrated that formulations containing this pyrazole derivative significantly reduced bacterial counts in infected wounds compared to control groups.

- Anti-inflammatory Studies : Clinical trials involving patients with chronic inflammatory conditions showed marked improvement in symptoms when treated with pyrazole derivatives over a six-week period.

属性

IUPAC Name |

1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYIZAJRHGHUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。